molecular formula C14H12FNO4S B5832547 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid

5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid

Cat. No. B5832547
M. Wt: 309.31 g/mol
InChI Key: KGOHZZJZGFIXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fasudil, which is a well-known Rho kinase inhibitor. It is a white crystalline powder that is soluble in water and methanol.

Mechanism of Action

The mechanism of action of 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid is primarily related to its role as a Rho kinase inhibitor. Rho kinase is an enzyme that plays a crucial role in regulating various cellular processes, including cell contraction, migration, and proliferation. By inhibiting Rho kinase, Fasudil can reduce cell contraction, which can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid are primarily related to its role as a Rho kinase inhibitor. Fasudil has been shown to have vasodilatory effects, which can improve blood flow and reduce vascular resistance. It can also inhibit platelet aggregation, which can help prevent thrombosis. Additionally, Fasudil has been shown to have anti-inflammatory effects, which can help reduce tissue damage in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid in lab experiments include its well-defined mechanism of action, its ability to inhibit Rho kinase, and its potential therapeutic applications. However, the limitations of using Fasudil in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.

Future Directions

There are several future directions for research on 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid. One potential area of research is the development of new Rho kinase inhibitors that are more potent and have fewer side effects than Fasudil. Another area of research is the development of new therapeutic applications for Fasudil, such as in the treatment of neurological disorders or cancer. Additionally, research could focus on improving the solubility and bioavailability of Fasudil to make it more suitable for clinical use.

Synthesis Methods

The synthesis of 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid involves several steps. The starting material for the synthesis is 2-methylbenzoic acid, which is first reacted with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 3-fluoroaniline to form 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoyl chloride. This compound is then reacted with sodium hydroxide to form the final product, 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid.

Scientific Research Applications

The scientific research application of 5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid is vast and varied. It has been extensively studied for its potential use in treating various diseases and disorders. Fasudil, the Rho kinase inhibitor, has been shown to have potential therapeutic effects in diseases such as stroke, vasospasm, pulmonary hypertension, and cancer.

properties

IUPAC Name

5-[(3-fluorophenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)14(17)18)21(19,20)16-11-4-2-3-10(15)7-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOHZZJZGFIXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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